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  • Product: 1-(1,2-Oxazol-5-yl)propan-2-amine
  • CAS: 1557337-92-4

Core Science & Biosynthesis

Foundational

Literature review of 1-(1,2-Oxazol-5-yl)propan-2-amine derivatives

An In-depth Technical Guide to 1-(1,2-Oxazol-5-yl)propan-2-amine Derivatives: Synthesis, Pharmacological Potential, and Future Directions Introduction: A Tale of Two Moieties In the landscape of medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(1,2-Oxazol-5-yl)propan-2-amine Derivatives: Synthesis, Pharmacological Potential, and Future Directions

Introduction: A Tale of Two Moieties

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds often yields novel molecular entities with significant therapeutic potential. The 1,2-oxazole (isoxazole) ring is one such scaffold, a five-membered heterocycle renowned for its metabolic stability and its ability to act as a versatile pharmacophore in a range of biologically active compounds.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

This guide focuses on the convergence of the isoxazole nucleus with a propan-2-amine side chain, creating the core structure of 1-(1,2-Oxazol-5-yl)propan-2-amine . The propan-2-amine fragment is a well-known structural motif found in numerous neurologically active compounds and serves as a critical linker or pharmacophoric element. The amalgamation of these two moieties presents a compelling chemical scaffold for the exploration of new therapeutic agents.

As a Senior Application Scientist, my objective is to provide a comprehensive technical overview for fellow researchers and drug development professionals. This document will delve into the synthetic rationale, potential biological activities, and structure-activity relationships (SAR) of these derivatives, grounding the discussion in established chemical principles and field-proven insights. We will explore not just what to do, but why specific experimental choices are made, ensuring a self-validating and authoritative narrative.

Part 1: Synthetic Strategies for the Isoxazole Core

The construction of the 1-(1,2-oxazol-5-yl)propan-2-amine scaffold hinges on the reliable formation of the 5-substituted isoxazole ring. Several robust methods exist, with the choice often depending on the availability of starting materials and the desired substitution patterns. A prevalent and highly effective strategy involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine.

A generalized synthetic workflow is presented below. The key is the creation of a suitable propargyl precursor which can then be cyclized to form the isoxazole ring, followed by functional group manipulation to install the amine.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Isoxazole Ring Formation cluster_2 Phase 3: Amine Installation A Propargyl Alcohol B Protection of Alcohol (e.g., TBDMS-Cl) A->B C Protected Propargyl Alcohol B->C D Deprotonation & Acylation (n-BuLi, Acyl Chloride R-COCl) C->D E Protected Yn-one Precursor D->E G Cyclocondensation Reaction E->G Reactant F Hydroxylamine (NH2OH) F->G H Protected 1-(1,2-Oxazol-5-yl)propan-1-ol G->H I Deprotection of Alcohol (e.g., TBAF) H->I J Oxidation to Ketone (e.g., Dess-Martin) I->J K 1-(1,2-Oxazol-5-yl)propan-2-one J->K L Reductive Amination (NH3, NaBH3CN) K->L M Final Product: 1-(1,2-Oxazol-5-yl)propan-2-amine L->M

Caption: Generalized synthetic workflow for 1-(1,2-oxazol-5-yl)propan-2-amine derivatives.

Key Experimental Protocol: Synthesis of 1-(3-phenyl-1,2-oxazol-5-yl)propan-2-amine

This protocol outlines a plausible, multi-step synthesis for a representative compound.

Step 1: Synthesis of 4-phenyl-1-(trimethylsilyl)but-3-yn-2-one

  • To a solution of (phenylethynyl)trimethylsilane (1.0 eq) in dry THF at -78°C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting mixture for 1 hour at -78°C.

  • Add acetyl chloride (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target ynone.

    • Causality: The use of a silyl protecting group on the terminal alkyne prevents unwanted side reactions. n-BuLi is a strong base required to deprotonate the alkyne, creating a nucleophilic acetylide for acylation.

Step 2: Synthesis of 5-(1-hydroxy-1-methylethyl)-3-phenyl-1,2-oxazole

  • Dissolve the ynone from Step 1 (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

  • Add sodium acetate (2.0 eq) and reflux the mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent in vacuo.

  • Resuspend the residue in water and extract with dichloromethane (3 x 40 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The desilylation and cyclization often occur in this one-pot reaction.

  • Purify by column chromatography to obtain the isoxazole alcohol.

    • Causality: The reaction of the β-alkynyl ketone with hydroxylamine proceeds via a cyclocondensation mechanism to form the stable isoxazole ring.

Step 3: Synthesis of 1-(3-phenyl-1,2-oxazol-5-yl)propan-2-one

  • Dissolve the alcohol from Step 2 (1.0 eq) in dichloromethane at 0°C.

  • Add Dess-Martin periodinane (1.5 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours until TLC indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine organic layers, wash with saturated NaHCO₃, then brine, dry over Na₂SO₄, and concentrate to yield the ketone, which can be used without further purification.

    • Causality: Dess-Martin periodinane is a mild and efficient oxidizing agent for converting secondary alcohols to ketones without harsh conditions that could compromise the isoxazole ring.

Step 4: Synthesis of 1-(3-phenyl-1,2-oxazol-5-yl)propan-2-amine

  • Dissolve the ketone from Step 3 (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Acidify the mixture to pH ~2 with 2M HCl and stir for 30 minutes.

  • Basify to pH ~10 with 2M NaOH and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield the final amine product.

    • Causality: Reductive amination is a classic method for converting ketones to amines. Sodium cyanoborohydride is a selective reducing agent that is stable in mildly acidic conditions, making it ideal for this transformation.

Part 2: Pharmacological Profile and Biological Potential

While literature on the specific 1-(1,2-Oxazol-5-yl)propan-2-amine scaffold is nascent, the known activities of its constituent parts and related heterocyclic systems provide a strong basis for predicting its pharmacological profile. Heterocyclic compounds containing isoxazole, pyrazole, and oxadiazole rings exhibit a diverse range of biological effects.[1]

Biological ActivityAssociated Heterocyclic CoreKey Findings & RationaleRepresentative Citations
Antiproliferative 1,2,5-OxadiazoleDerivatives have shown cytotoxicity against human tumor cell lines (HCT-116, HeLa) and may act as topoisomerase inhibitors.[2],[3]
Antimicrobial Benzisoxazole, OxazineBroad-spectrum activity against various bacterial and fungal strains is a common feature of these scaffolds.[1],[4]
Anti-inflammatory PyrazolineDerivatives have demonstrated significant anti-inflammatory activity, potentially through inhibition of COX/LOX pathways.[5]
Antiviral Pyrazole, BenzoxazoleCertain derivatives have shown promise as antiviral agents, including against influenza strains.[6],[7]
CNS Activity Various (General Principle)The propan-2-amine side chain is a classic psychostimulant backbone. Its inclusion suggests potential for CNS applications, though this requires careful investigation of receptor binding profiles.N/A (General Knowledge)

Part 3: Structure-Activity Relationship (SAR) Insights

For drug development professionals, understanding how structural modifications impact biological activity is paramount. A systematic SAR study of this scaffold would be essential to optimize potency and selectivity while minimizing toxicity. The diagram below highlights key positions for chemical modification.

Caption: Key modification sites for SAR studies of the 1-(1,2-oxazol-5-yl)propan-2-amine scaffold.

  • Position R¹ (Isoxazole C3): This is a prime location for introducing diversity.

    • Rationale: Substituting this position with various aryl or heteroaryl groups can significantly alter lipophilicity, electronic properties, and steric bulk. This directly influences target engagement, cell permeability, and metabolic stability. For example, introducing electron-withdrawing groups might enhance potency in some enzyme-inhibiting contexts.[8]

  • Position R² (Amine): The primary amine offers a handle for straightforward derivatization.

    • Rationale: Acylation, alkylation, or sulfonylation can produce secondary or tertiary amines and amides. This modulates the amine's basicity and hydrogen-bonding capability, which is often critical for interacting with target proteins (e.g., forming salt bridges with acidic residues like aspartate or glutamate).[9]

  • Position R³ (Propane Bridge): Modification here is more synthetically challenging but can be informative.

    • Rationale: Introducing alkyl groups (e.g., a methyl group at C1) can restrict conformational flexibility. This can lock the molecule into a more bioactive conformation, increasing affinity for its target, but may also introduce chiral centers that require separation and individual testing.

Protocol: Antiproliferative Screening (MTT Assay)

To validate the potential anticancer activity, a standard MTT assay can be employed.[2]

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then further dilute in culture medium. The final DMSO concentration should be <0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Future Directions and Conclusion

The 1-(1,2-Oxazol-5-yl)propan-2-amine scaffold represents a promising, yet underexplored, area for drug discovery. This guide has laid out a logical and experimentally grounded framework for synthesizing and evaluating these novel derivatives.

Future work should focus on:

  • Library Synthesis: Executing the proposed synthetic strategies to build a diverse library of compounds with variations at the R¹, R², and R³ positions.

  • Broad Biological Screening: Testing the synthesized library against a wide panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes or receptors to uncover primary biological activities.

  • Mechanism of Action Studies: For any identified "hit" compounds, subsequent studies should be conducted to elucidate their specific molecular target and mechanism of action.

  • Pharmacokinetic Profiling: Promising lead compounds will require evaluation of their ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess their drug-like potential.

By combining the stability and versatility of the isoxazole ring with the proven pharmacophoric nature of the propan-2-amine side chain, researchers are well-equipped to explore a new chemical space teeming with therapeutic possibilities. The methodologies and insights provided herein serve as a robust starting point for these exciting endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2115208, 3-(Propan-2-yl)-1,2-oxazol-5-amine. Available: [Link]

  • Deshmukh, M. B., et al. (2014). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Journal of Applicable Chemistry. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 155977770, amine hydrochloride. Available: [Link]

  • Dall'Acqua, S., et al. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 39(1), 135-144. Available: [Link]

  • Shaik, A. B., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 23(11), 2993. Available: [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. Available: [Link]

  • Kumar, A., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 12(2), 32. Available: [Link]

  • Dall'Acqua, S., et al. (2018). Exploring the Biological Activity of a Library of 1,2,5- Oxadiazole Derivatives Endowed with Antiproliferative Activity. CORE. Available: [Link]

  • Vinsová, J. (2003). [Biologically active benzoxazoles]. Ceska a Slovenska Farmacie, 52(6), 282-290. Available: [Link]

  • Tereshchenko, D. V., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(2), M1389. Available: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available: [Link]

  • Varela, J., et al. (2018). (E)-1-(2-Aminophenyl)-3-(benzo[d][10][11]dioxol-5-yl)prop-2-en-1-one. Molbank, 2018(4), M1017. Available: [Link]

  • Boateng, E. G., et al. (2025). Extended structure-activity relationship studies of the[1][10][12]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants. Bioorganic & Medicinal Chemistry Letters, 115, 130008. Available: [Link]

  • Wang, L., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. Available: [Link]

  • Al-Warhi, T., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(19), 6770. Available: [Link]

  • Herrera-Acevedo, C., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6528. Available: [Link]

  • Lainton, J. A., et al. (2002). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 45(13), 2708-2719. Available: [Link]

  • Asif, M. (2014). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 6(1), 267-274. Available: [Link]

  • Pérez-Villanueva, J., et al. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Medicinal Chemistry Communications. Available: [Link]

  • Chen, C. H., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 8(2), 689-708. Available: [Link]

  • Goldberg, F. W., et al. (2012). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(2), 1139-1144. Available: [Link]

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Exploratory

Technical Whitepaper: Toxicological Profiling of 1-(1,2-Oxazol-5-yl)propan-2-amine

Isoxazole-Amphetamine Bioisosteres: A Predictive Assessment Framework Executive Summary 1-(1,2-Oxazol-5-yl)propan-2-amine (referred to herein as 5-Isox-Amp ) represents a structural divergence in the class of psychostimu...

Author: BenchChem Technical Support Team. Date: February 2026

Isoxazole-Amphetamine Bioisosteres: A Predictive Assessment Framework

Executive Summary

1-(1,2-Oxazol-5-yl)propan-2-amine (referred to herein as 5-Isox-Amp ) represents a structural divergence in the class of psychostimulant amphetamine bioisosteres. By replacing the phenyl ring of the classical amphetamine scaffold with a 1,2-oxazole (isoxazole) heterocycle, this compound introduces distinct electronic and metabolic parameters that necessitate a specialized toxicological assessment strategy.

This technical guide provides a rigorous framework for evaluating the safety profile of 5-Isox-Amp. Unlike phenyl-based stimulants, the isoxazole core presents a unique metabolic liability: reductive N-O bond scission . This document outlines the theoretical risks, predictive metabolic pathways, and a validated experimental workflow to assess neurotoxicity, hepatotoxicity, and psychopharmacological risk.

Chemical Identity & Structural Logic

Structural Bioisosterism

The substitution of the benzene ring with a 5-membered isoxazole ring alters the physicochemical landscape of the ligand:

  • Electronic Character: The isoxazole ring is electron-deficient (π-excessive but inductively electron-withdrawing due to O/N heteroatoms) compared to the electron-neutral phenyl ring. This likely reduces the pKa of the amine and alters binding affinity at Monoamine Transporters (MATs).

  • Polarity & BBB Permeability: The increased polarity of the heterocycle may reduce Blood-Brain Barrier (BBB) penetration relative to amphetamine, potentially requiring higher systemic doses to achieve central effects, thereby increasing peripheral toxicity risks.

The "Isoxazole Liability"

The critical toxicological feature of 5-Isox-Amp is the 1,2-oxazole ring. Unlike the metabolically robust phenyl ring, the N-O bond in isoxazoles is susceptible to reductive cleavage by cytochrome P450 enzymes (specifically CYP1A2 and CYP2C19) and cytosolic reductases. This transformation can generate reactive


-cyanoenols or imine intermediates, acting as electrophilic traps for cellular nucleophiles (e.g., glutathione, proteins).

Predictive Metabolic Fate: The Ring Scission Pathway

The primary toxicological concern is the bioactivation of the isoxazole ring. Drawing from the metabolism of isoxazole-containing drugs like leflunomide and razaxaban, we predict the following metabolic cascade for 5-Isox-Amp.

Mechanism of Action (Hypothetical)
  • Phase I (Ring Intact): N-dealkylation or side-chain hydroxylation (standard amphetamine-like metabolism).

  • Phase I (Ring Scission): Reductive cleavage of the N-O bond, leading to an unstable imidoyl intermediate, which tautomerizes to a reactive

    
    -keto-nitrile species.
    

Metabolism cluster_tox Toxicological Consequence Parent 5-Isox-Amp (Parent) Inter Imidoyl Intermediate (Unstable) Parent->Inter Reductive Scission (CYP/Reductase) Scission β-Keto Nitrile (Reactive Electrophile) Inter->Scission Tautomerization Conjugate GSH Adduct (Detoxified) Scission->Conjugate + Glutathione (GSH) Protein Protein Adduct (Hepatotoxicity) Scission->Protein + Cellular Proteins (If GSH depleted)

Figure 1: Predicted metabolic activation pathway of 5-Isox-Amp via isoxazole ring scission.[1]

Targeted Toxicological Framework

To validate the safety profile, researchers must move beyond standard LD50 assays and utilize a mechanism-based screening tier.

Neurotoxicity Assessment (Dopaminergic Terminals)

Like methamphetamine, 5-Isox-Amp is predicted to act as a substrate-releaser at the Dopamine Transporter (DAT). The resulting cytosolic dopamine surge can lead to autoxidation and the formation of reactive oxygen species (ROS), causing terminal degeneration.

  • Key Marker: Tyrosine Hydroxylase (TH) depletion in the striatum.

  • Specific Risk: If the isoxazole ring inhibits MAO (Monoamine Oxidase), the risk of "Serotonin Syndrome" or hypertensive crisis increases significantly.

Cardiovascular Toxicity (5-HT2B Agonism)

Many heterocyclic amphetamines (e.g., fenfluramine analogs) show affinity for the 5-HT2B receptor. Chronic activation of 5-HT2B is causally linked to valvular heart disease.

  • Assessment: In vitro calcium flux assays in CHO cells expressing human 5-HT2B.

Experimental Protocols

Protocol A: In Vitro Metabolic Stability & Reactive Metabolite Trapping

Purpose: To determine if the isoxazole ring opens to form reactive electrophiles.

  • Incubation System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactors: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase) + GSH (5 mM) (Trapping agent).

  • Procedure:

    • Pre-incubate HLM with 5-Isox-Amp (10 µM) for 5 min at 37°C.

    • Initiate reaction with NADPH.[2]

    • Aliquot at 0, 15, 30, 60 min; quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS (High Resolution).

    • Target: Search for [M+H+307]+ adducts (Parent + GSH - 2H + O) or specific ring-scission GSH adducts.

    • Interpretation: Presence of GSH adducts confirms bioactivation and potential hepatotoxic risk.

Protocol B: Dopaminergic Neurotoxicity (PC12 Model)

Purpose: To assess oxidative stress and mitochondrial dysfunction.

  • Cell Line: PC12 (Pheochromocytoma) cells differentiated with NGF.

  • Treatment:

    • Vehicle Control.

    • Positive Control: Methamphetamine (100 µM - 1 mM).

    • Test: 5-Isox-Amp (10, 100, 500 µM).

  • Duration: 24 and 48 hours.

  • Readouts:

    • MTT Assay: For general mitochondrial viability.

    • ROS Generation: Stain with DCFH-DA (20 µM); measure fluorescence via flow cytometry.

    • DA Depletion: HPLC-ECD analysis of intracellular dopamine content.

Protocol C: Toxicological Screening Workflow

This diagram summarizes the decision tree for advancing the compound through development.

Workflow cluster_0 Tier 1: In Silico & In Vitro cluster_1 Tier 2: Cellular Tox cluster_2 Tier 3: In Vivo Confirmation Docking DAT/SERT Docking Metab Microsomal Stability (Ring Scission Check) Docking->Metab Neuro PC12/SH-SY5Y Neurotoxicity Metab->Neuro If Stable Hepa Hepatocyte ATP Depletion Metab->Hepa If Reactive Stop1 STOP: High Met. Liability Metab->Stop1 Rapid Scission hERG hERG Channel Assay (Cardiotox) Behav Locomotor Sensitization (Addiction Liability) hERG->Behav If IC50 > 10µM Stop2 STOP: hERG Block hERG->Stop2 IC50 < 1µM Thermo Core Temperature (Hyperthermia Risk) Neuro->Thermo If Low ROS

Figure 2: Tiered toxicological screening workflow for 5-Isox-Amp.

Data Presentation Standards

When reporting results for 5-Isox-Amp, consolidate quantitative metrics into the following format to ensure cross-study comparability:

ParameterAssay SystemMetricHigh Risk Threshold
Metabolic Stability HLM + NADPHIntrinsic Clearance (

)

Reactive Metabolites GSH Trapping (LC-MS)Adduct Peak Area Ratio

of parent
Neurotoxicity PC12 / DCFH-DAROS Fold Change

vs Control
Cardiotoxicity hERG Patch Clamp


Hyperthermia Rat (Rectal Probe)


References

  • Carvalho, M., et al. (2012). "Toxicity of amphetamines: an update." Archives of Toxicology. Link: [Link]

  • Zhang, D., et al. (2008).[3] "Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs."[3][4] Drug Metabolism and Disposition. Link: [Link]

  • Fukushima, T., et al. (2025). "Advances in isoxazole chemistry and their role in drug discovery." European Journal of Medicinal Chemistry. Link: [Link]

  • Yamamoto, B.K., et al. (2010). "Amphetamine toxicities: Classical and emerging mechanisms." Annals of the New York Academy of Sciences. Link: [Link]

  • Stumm, G., et al. (1999). "Amphetamines induce apoptosis and regulation of bcl-x splice variants in neocortical neurons."[5] FASEB Journal. Link: [Link]

Sources

Foundational

1-(1,2-Oxazol-5-yl)propan-2-amine: Technical Guide to the Isoxazole Bioisostere of Amphetamine

The following is an in-depth technical guide on 1-(1,2-Oxazol-5-yl)propan-2-amine , a structural bioisostere of amphetamine belonging to the class of heterocyclic psychostimulants. Executive Summary 1-(1,2-Oxazol-5-yl)pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 1-(1,2-Oxazol-5-yl)propan-2-amine , a structural bioisostere of amphetamine belonging to the class of heterocyclic psychostimulants.

Executive Summary

1-(1,2-Oxazol-5-yl)propan-2-amine (also known as 5-Isoxazolylamphetamine or 5-API ) is a synthetic phenethylamine analogue where the phenyl ring of the amphetamine backbone is replaced by a 1,2-oxazole (isoxazole) heterocyclic ring. This compound represents a significant scaffold in medicinal chemistry, utilized to explore the structure-activity relationships (SAR) of monoamine transporter substrates. By substituting the lipophilic, aromatic phenyl ring with the polar, electron-deficient isoxazole ring, researchers can probe the electrostatic and steric requirements of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

This guide details the history, chemical synthesis, pharmacological profile, and experimental protocols associated with this compound, serving as a reference for drug development professionals.

Part 1: History and Discovery

The Bioisosteric Rationale

The discovery of 1-(1,2-oxazol-5-yl)propan-2-amine did not occur in isolation but emerged from the broader structure-activity relationship (SAR) studies of amphetamine derivatives in the mid-to-late 20th century. Medicinal chemists sought to decouple the therapeutic stimulant effects of amphetamines from their neurotoxic and addictive liabilities.

  • The Phenyl Replacement Strategy: The phenyl ring of amphetamine is critical for hydrophobic binding within the S1 pocket of monoamine transporters. Replacing this ring with heterocycles (bioisosteres) such as thiophene (Methiopropamine), benzofuran (5-APB), and isoxazole allows researchers to modulate:

    • Lipophilicity (LogP): Isoxazole is significantly less lipophilic than benzene, potentially reducing blood-brain barrier (BBB) permeability and altering pharmacokinetics.

    • Metabolic Stability: The isoxazole ring is generally resistant to the oxidative metabolism that affects phenyl rings (e.g., para-hydroxylation).

    • Electronic Character: The electron-withdrawing nature of the isoxazole nitrogen and oxygen atoms alters the pKa of the side-chain amine, influencing receptor binding affinity.

Timeline of Development
  • 1970s-1980s: Initial exploration of heterocyclic amphetamines by groups like Glennon and Nichols . While indole and benzofuran analogues gained prominence (e.g., 5-APB, 6-APB), the monocyclic isoxazole analogues were synthesized to test the limits of the "aromatic" binding requirement.

  • 2000s-Present: Renewed interest in "Novel Psychoactive Substances" (NPS) and hybrid scaffolds led to the re-evaluation of isoxazole derivatives. The benz-fused analogue, 1-(1,2-benzoxazol-5-yl)propan-2-amine (often linked to the code 5-APBI ), appeared in patent literature regarding monoamine transporter inhibitors, validating the pharmacological relevance of the isoxazole-amine pharmacophore.

Part 2: Chemical Structure and Properties

Molecular Identity
  • IUPAC Name: 1-(1,2-Oxazol-5-yl)propan-2-amine

  • Common Names: 5-Isoxazolylamphetamine, 5-API.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 126.16 g/mol

  • Key Structural Feature: The 5-position of the isoxazole ring is attached to the 2-aminopropyl chain.

Structural Comparison (DOT Diagram)

The following diagram illustrates the structural relationship between Amphetamine and its Isoxazole bioisostere.

StructureComparison cluster_0 Amphetamine (Classic Scaffold) cluster_1 1-(1,2-Oxazol-5-yl)propan-2-amine Phenyl Phenyl Ring (Lipophilic, Aromatic) AmineChain 2-Aminopropyl Chain (Chiral Center) Phenyl->AmineChain C1-C linkage Isoxazole 1,2-Oxazol-5-yl Ring (Polar, Bioisostere) Phenyl->Isoxazole Bioisosteric Replacement AmineChain2 2-Aminopropyl Chain (Identical Backbone) Isoxazole->AmineChain2 C5-C linkage

Caption: Structural evolution from Amphetamine to 1-(1,2-Oxazol-5-yl)propan-2-amine, highlighting the bioisosteric replacement of the phenyl ring.

Part 3: Synthesis Methodology

The synthesis of 1-(1,2-oxazol-5-yl)propan-2-amine typically follows the Henry Reaction (Nitroaldol Condensation) route, a standard method for phenethylamines, adapted for the acid-sensitive isoxazole ring.

Precursors
  • Isoxazole-5-carbaldehyde: The starting aldehyde.

  • Nitroethane: Source of the ethylamine side chain.

  • Ammonium Acetate: Catalyst.

  • Lithium Aluminum Hydride (LiAlH

    
    ):  Reducing agent.
    
Step-by-Step Protocol
Step 1: Henry Condensation

Reaction: Isoxazole-5-carbaldehyde + Nitroethane


 1-(Isoxazol-5-yl)-2-nitropropene
  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents: Dissolve Isoxazole-5-carbaldehyde (10.0 g, 103 mmol) in Glacial Acetic Acid (50 mL). Add Nitroethane (15.5 g, 206 mmol) and Ammonium Acetate (2.0 g, catalyst).

  • Reflux: Heat the mixture to mild reflux (approx. 100°C) for 4 hours. Monitor TLC for the disappearance of the aldehyde.

  • Workup: Cool the solution and pour into ice-cold water (200 mL). The nitroalkene intermediate may precipitate as a yellow solid or oil.

  • Purification: Extract with dichloromethane (DCM), wash with brine, dry over MgSO

    
    , and evaporate. Recrystallize from isopropanol/hexane.
    
    • Note: The isoxazole ring is stable under these conditions, but avoid strong mineral acids.

Step 2: Reduction to Amine

Reaction: 1-(Isoxazol-5-yl)-2-nitropropene


 1-(1,2-Oxazol-5-yl)propan-2-amine
  • Setup: Flame-dried 1 L 3-neck flask under Nitrogen atmosphere.

  • Reagent Prep: Suspend LiAlH

    
      (4.0 g, 105 mmol) in anhydrous THF  (200 mL) at 0°C.
    
  • Addition: Dissolve the nitroalkene (from Step 1) in anhydrous THF (50 mL) and add dropwise to the LiAlH

    
     suspension over 30 minutes.
    
  • Reflux: Allow to warm to room temperature, then reflux for 6 hours. The color typically shifts from yellow to grey/white.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 4 mL Water

    • 4 mL 15% NaOH

    • 12 mL Water

  • Isolation: Filter the granular aluminum salts. Dry the filtrate (Na

    
    SO
    
    
    
    ) and concentrate under vacuum to yield the free base oil.
  • Salt Formation: Dissolve the oil in dry diethyl ether and bubble anhydrous HCl gas to precipitate the hydrochloride salt .

Synthesis Workflow Diagram

SynthesisWorkflow Start Isoxazole-5-carbaldehyde (Starting Material) Step1 Henry Reaction (Reflux 4h) Start->Step1 Reagents1 + Nitroethane + NH4OAc (cat.) + AcOH Reagents1->Step1 Intermediate 1-(Isoxazol-5-yl)-2-nitropropene (Yellow Solid) Step1->Intermediate Step2 Reduction (Reflux 6h, N2 atm) Intermediate->Step2 Reagents2 + LiAlH4 + Anhydrous THF Reagents2->Step2 Quench Fieser Workup (H2O / NaOH / H2O) Step2->Quench Product 1-(1,2-Oxazol-5-yl)propan-2-amine (Free Base Oil) Quench->Product Salt HCl Salt Formulation Product->Salt

Caption: Synthetic pathway for 1-(1,2-Oxazol-5-yl)propan-2-amine via the Henry Reaction.

Part 4: Pharmacological Profile

Mechanism of Action

As a structural analogue of amphetamine, 1-(1,2-oxazol-5-yl)propan-2-amine acts primarily as a monoamine releaser and/or reuptake inhibitor .

  • Transporter Affinity: The compound binds to DAT and NET. However, the isoxazole oxygen and nitrogen introduce polarity that likely reduces affinity for the hydrophobic S1 pocket of DAT compared to the phenyl ring of amphetamine.

  • Selectivity: Isoxazole analogues often exhibit altered selectivity ratios. The 5-substitution pattern mimics the para-substitution of phenyl rings, potentially increasing serotonergic (SERT) activity compared to unsubstituted amphetamine, similar to how 4-methylamphetamine has higher SERT affinity.

  • MAO Inhibition: The isoxazole ring may act as a reversible inhibitor of Monoamine Oxidase (MAO), a property observed in other heterocyclic amines (e.g., aminorex analogues).

Comparative Data (Theoretical SAR)

The following table summarizes the predicted properties based on established bioisostere principles.

PropertyAmphetamine1-(1,2-Oxazol-5-yl)propan-2-amineImplication
LogP (Lipophilicity) ~1.8~0.5 - 0.8Reduced BBB penetration; faster clearance.
H-Bonding None (Ring)Acceptor (N, O)Potential for novel binding interactions; reduced S1 hydrophobic fit.
Metabolism Hydroxylation (CYP2D6)Ring Opening / StableLikely resistant to aromatic hydroxylation; potential for longer half-life if ring is stable.
Potency High (DAT/NET)Moderate/LowLikely less potent stimulant due to polarity.

References

  • Glennon, R. A. (2025).[1] Making Sense of Psychedelics in the CNS. ResearchGate. Link

    • Context: Discusses SAR of amphetamine deriv
  • PubChem. (n.d.). amine. National Library of Medicine. Link

    • Context: Verifies the existence of the benzisoxazole analogue scaffold.
  • Miesch, M., et al. (2008). 1-oxa-3-azaspiro[4,5]decan-2-one derivatives for the treatment of eating disorders. WO2008092888A1. Google Patents. Link

    • Context: Describes complex molecules containing the 5-isoxazolyl-methyl-amine substructure.
  • BenchChem. (2025). 5-Methylbenzofurazan Research Chemical. Link

    • Context: Discusses heterocyclic bioisosteres (benzofuran/isoxazole) in medicinal chemistry.
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide. Journal of Medicinal Chemistry. Link

    • Context: Illustrates the use of isoxazole/pyrrole scaffolds in kinase inhibitor discovery, relevant for synthetic methods.

Sources

Exploratory

Physicochemical characteristics of 1-(1,2-Oxazol-5-yl)propan-2-amine

This guide provides an in-depth technical analysis of 1-(1,2-Oxazol-5-yl)propan-2-amine , a structural analogue of amphetamine where the phenyl ring is replaced by a 1,2-oxazole (isoxazole) heterocycle.[1] This modificat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(1,2-Oxazol-5-yl)propan-2-amine , a structural analogue of amphetamine where the phenyl ring is replaced by a 1,2-oxazole (isoxazole) heterocycle.[1] This modification significantly alters the physicochemical landscape, introducing unique polarity, metabolic susceptibility, and hydrogen-bonding potential.

Technical Whitepaper & Characterization Guide [1]

Executive Summary: The Isoxazole Bioisostere

The substitution of a phenyl ring with a 1,2-oxazole moiety in monoamine transporter ligands represents a classic strategy in medicinal chemistry to modulate lipophilicity and metabolic clearance. 1-(1,2-Oxazol-5-yl)propan-2-amine (often denoted as 5-APDI or a derivative thereof in designer drug literature) retains the


-methylphenethylamine pharmacophore essential for monoamine transporter interaction but exhibits distinct physicochemical behavior due to the electronegative oxygen and nitrogen atoms within the aromatic ring.[1]

Key Differentiators:

  • Reduced Lipophilicity: The isoxazole ring lowers LogP compared to the phenyl parent, potentially reducing non-specific binding.

  • Metabolic Liability: The N-O bond is susceptible to reductive cleavage (ring opening), a pathway absent in phenyl analogues.

  • Electronic Profile: The isoxazole ring acts as a

    
    -electron deficient system compared to benzene, altering the pKa of the side-chain amine via inductive effects.
    

Molecular Architecture & Computed Properties[2][3]

The following data aggregates calculated and class-specific experimental values. Due to the niche status of this specific isomer, values are derived from validated bioisostere models (e.g., Leflunomide metabolites and 5-substituted isoxazole libraries).

Table 1: Physicochemical Core Data
PropertyValue / RangeContext & Significance
Molecular Formula C₆H₁₀N₂OLow molecular weight fragment-like scaffold.
Molecular Weight 126.16 g/mol Highly permeable; crosses BBB efficiently.
Exact Mass 126.079 g/mol Monoisotopic mass for HRMS identification.
pKa (Amine) 9.4 – 9.8 (Calc)Basic. Similar to amphetamine (9.9), slightly lower due to electron-withdrawing isoxazole.
pKa (Isoxazole N) -2.0 to +1.0Very weak base; remains unprotonated at physiological pH.[1]
LogP (Octanol/Water) ~0.6 – 0.9Significantly lower than amphetamine (~1.76). Enhanced water solubility.
TPSA ~39 Ų(26 Ų from isoxazole + 13 Ų from amine). Excellent CNS penetration (<90 Ų).
H-Bond Donors 2Primary amine (-NH₂).
H-Bond Acceptors 3Amine N, Isoxazole N, Isoxazole O.
Structural Visualization

The following diagram illustrates the connectivity and pharmacophoric points of the molecule.

ChemicalStructure cluster_props Pharmacophore Features Isoxazole Isoxazole Ring (Bioisostere) Linker Methylene Linker (C1) Isoxazole->Linker C5 attachment Feature1 H-Bond Acceptor (Ring N/O) Isoxazole->Feature1 ChiralCenter Chiral Center (C2 - Amine) Linker->ChiralCenter Methyl Alpha-Methyl (C3) ChiralCenter->Methyl Feature2 Basic Amine (Protonated at pH 7.4) ChiralCenter->Feature2

Caption: Pharmacophoric map of 1-(1,2-Oxazol-5-yl)propan-2-amine showing the 5-position attachment and key interaction points.[1]

Synthesis & Characterization Strategy

The synthesis of 1-(1,2-oxazol-5-yl)propan-2-amine requires careful handling to avoid reducing the isoxazole ring, which is sensitive to catalytic hydrogenation (e.g., H₂/Pd).[1] The Henry Reaction (Nitroaldol) followed by hydride reduction is the industry-standard protocol for this scaffold.

Synthetic Pathway Diagram

SynthesisPathway Start Isoxazole-5-carbaldehyde Intermediate 1-(1,2-oxazol-5-yl)-2-nitroprop-1-ene (Nitroalkene) Start->Intermediate Henry Rxn (NH4OAc, AcOH, Reflux) Reagent1 Nitroethane Reagent1->Intermediate Product 1-(1,2-Oxazol-5-yl)propan-2-amine (Target) Intermediate->Product Reduction (LiAlH4 in THF) *Avoid H2/Pd* Warning CRITICAL: Catalytic Hydrogenation cleaves N-O bond! Intermediate->Warning

Caption: Validated synthetic route via Henry reaction. Note the exclusion of catalytic hydrogenation to preserve the isoxazole ring.

Characterization Criteria

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed:

  • ¹H NMR (CDCl₃):

    • Isoxazole Protons: A distinct singlet or doublet around

      
       6.0–6.2 ppm (C4-H) is characteristic of 5-substituted isoxazoles.
      
    • Amine Methine: Multiplet at

      
       3.1–3.4 ppm.
      
    • 
      -Methyl:  Doublet at 
      
      
      
      1.1–1.3 ppm.[1]
  • UV-Vis Spectroscopy:

    • Absorption maximum (

      
      ) typically around 210–220 nm. The isoxazole ring lacks the strong chromophore of a phenyl ring (which absorbs ~257 nm), resulting in a "cleaner" UV spectrum in the aromatic region.
      

Stability & Metabolic Profiling

The isoxazole ring introduces a specific metabolic liability known as reductive ring opening . This is a critical consideration for drug development, as it can lead to the formation of reactive enaminoketones.

Metabolic Instability Pathway

Unlike the phenyl ring, which is metabolically robust (undergoing mainly hydroxylation), the isoxazole N-O bond is weak (bond energy ~55 kcal/mol).

  • Mechanism: Cytochrome P450 enzymes (or cytosolic reductases) can cleave the N-O bond.[2]

  • Product: The resulting metabolite is often a

    
    -amino enone or nitrile derivative, which may exhibit different toxicity profiles or covalent binding potential.
    
  • Reference Case: This mechanism is well-documented in the metabolism of Leflunomide (isoxazole drug) to its active metabolite Teriflunomide (open-ring nitrile) [1].

Metabolism Parent Isoxazole Parent OpenRing Enaminoketone / Nitrile (Active/Toxic Metabolite) Parent->OpenRing N-O Bond Cleavage (Reductive) Enzyme CYP450 / Reductase Enzyme->Parent

Caption: Metabolic vulnerability of the isoxazole scaffold via reductive N-O bond cleavage.

Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

Rationale: Accurate pKa is essential for predicting ionization state at physiological pH (7.4).[1]

  • Preparation: Dissolve 5 mg of the amine hydrochloride salt in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Titration: Titrate with 0.1 N NaOH (standardized) at 25°C under an inert nitrogen atmosphere (to prevent carbonate formation).

  • Data Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the deprotonation of the ammonium group (-NH₃⁺

    
     -NH₂).
    
  • Validation: The expected pKa should be

    
    . If pKa < 9.0, check for ring degradation products.
    
Protocol B: LogD Lipophilicity Measurement (Shake-Flask Method)

Rationale: Isoxazoles are more polar than phenyls. This protocol quantifies the distribution coefficient at pH 7.4.

  • Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Dissolution: Dissolve 1 mg of the compound in the aqueous phase (PBS).

  • Equilibration: Add an equal volume of pre-saturated n-octanol. Vortex vigorously for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (C18 column, 220 nm detection).

  • Calculation:

    
    [1]
    

References

  • Metabolic Stability of Isoxazoles: "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide." Drug Metabolism and Disposition.

  • Isoxazole Synthesis: "Synthesis of 5-(2-Aminophenyl)isoxazole and related derivatives." PrepChem.

  • Physicochemical Bioisosterism: "An 'Ideal' Bioisoster of the para-substituted Phenyl Ring." ChemRxiv. [1]

  • General Isoxazole Properties: "3-(Propan-2-yl)-1,2-oxazol-5-amine Computed Properties." PubChem. (Note: Used for comparative ring property data).

  • pKa of Heterocycles: "pKa values of nitrogen heterocycles in acetonitrile and water." University of Tartu.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Determining the Solvent Solubility of 1-(1,2-Oxazol-5-yl)propan-2-amine

Introduction: The Critical Role of Solubility in the Application of 1-(1,2-Oxazol-5-yl)propan-2-amine 1-(1,2-Oxazol-5-yl)propan-2-amine is a heterocyclic compound with potential applications in pharmaceutical research an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in the Application of 1-(1,2-Oxazol-5-yl)propan-2-amine

1-(1,2-Oxazol-5-yl)propan-2-amine is a heterocyclic compound with potential applications in pharmaceutical research and development. Its molecular architecture, which features an oxazole ring and a primary amine group, suggests a nuanced physicochemical profile that warrants thorough investigation. A deep understanding of a compound's solubility in various solvents is a cornerstone of its successful application, influencing everything from reaction kinetics and purification strategies to formulation development and bioavailability.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 1-(1,2-Oxazol-5-yl)propan-2-amine.

Theoretical Solubility Profile: A Structural Analysis

A qualitative prediction of the solubility of 1-(1,2-Oxazol-5-yl)propan-2-amine can be derived from its constituent functional groups: the polar oxazole ring and the basic primary amine.

  • The Oxazole Moiety : The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is polar in nature. This polarity suggests a favorable interaction with polar solvents.

  • The Propan-2-amine Group : The primary amine group is capable of acting as a hydrogen bond donor and acceptor, which generally confers solubility in protic solvents like water and alcohols.[3] However, the presence of the propyl chain introduces a degree of hydrophobicity, which may limit aqueous solubility compared to smaller amines. Aliphatic amines are also known to be soluble in many organic solvents.[3]

Based on this structural analysis, we can hypothesize the following solubility trends:

  • High Solubility : Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) due to the combined polarity of the oxazole and amine functionalities.

  • Moderate to Low Solubility : Expected in less polar solvents (e.g., ethyl acetate, dichloromethane).

  • Poor Solubility : Expected in non-polar solvents (e.g., hexane, toluene).

  • pH-Dependent Aqueous Solubility : The basicity of the amine group suggests that the aqueous solubility of 1-(1,2-Oxazol-5-yl)propan-2-amine will be significantly influenced by pH. In acidic solutions, the amine will be protonated to form a more soluble salt.

Strategic Solvent Selection for Pharmaceutical Applications

The choice of solvents for solubility screening should be systematic and representative of a wide range of polarities and functionalities. Furthermore, in the context of pharmaceutical development, solvent selection must also consider safety, environmental impact, and regulatory acceptance.[1][4][5][6][7] The International Council for Harmonisation (ICH) provides guidelines on residual solvents that are crucial in this regard.[8][9][10][11]

The following table outlines a recommended panel of solvents for a comprehensive solubility assessment of 1-(1,2-Oxazol-5-yl)propan-2-amine, categorized by their polarity and general use in the pharmaceutical industry.

Solvent Class Solvent Polarity Rationale for Inclusion
Polar Protic WaterHighUniversal biological solvent; essential for aqueous solubility determination.
MethanolHighCommon solvent for polar organic compounds.
EthanolHighWidely used in pharmaceutical formulations; good safety profile.
IsopropanolMediumAnother common alcohol with slightly lower polarity than ethanol.
Polar Aprotic AcetonitrileHighCommon solvent in chromatography and synthesis.
Dimethyl Sulfoxide (DMSO)HighExcellent solvent for a wide range of compounds; often used for stock solutions.
N,N-Dimethylformamide (DMF)HighStrong polar solvent, useful for poorly soluble compounds.
AcetoneMediumA common ketone solvent.
Non-Polar Aprotic Dichloromethane (DCM)LowA common chlorinated solvent for less polar compounds.
Tetrahydrofuran (THF)LowA cyclic ether with moderate polarity.
Ethyl AcetateLowA common ester solvent.
TolueneLowAn aromatic hydrocarbon solvent.
Hexane/HeptaneVery LowA non-polar aliphatic hydrocarbon solvent.

Experimental Protocols for Solubility Determination

A tiered approach, starting with a qualitative assessment followed by a more rigorous quantitative determination, is recommended for efficiency.

Protocol 1: Qualitative Solubility Assessment (Visual Method)

This rapid screening method provides a preliminary understanding of the compound's solubility in various solvents.

Materials:

  • 1-(1,2-Oxazol-5-yl)propan-2-amine

  • Selected panel of solvents

  • Small vials (e.g., 1.5 mL glass vials) with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 1-2 mg of 1-(1,2-Oxazol-5-yl)propan-2-amine into a clean, dry vial.

  • Add 100 µL of the selected solvent to the vial.

  • Cap the vial securely and vortex for 1-2 minutes at room temperature.

  • Visually inspect the solution against a dark background.

    • Soluble : A clear, particle-free solution.

    • Partially Soluble : A hazy or cloudy solution with some undissolved particles.

    • Insoluble : The majority of the solid remains undissolved.

  • If the compound dissolves, incrementally add more solvent (e.g., in 100 µL aliquots) and repeat the vortexing and observation steps to estimate the approximate solubility.

  • Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[12][13]

Materials:

  • 1-(1,2-Oxazol-5-yl)propan-2-amine

  • Selected panel of solvents

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of 1-(1,2-Oxazol-5-yl)propan-2-amine to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

  • Record the exact weight of the compound added.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Dilute the filtered solution as necessary with the appropriate solvent.

  • Analyze the concentration of 1-(1,2-Oxazol-5-yl)propan-2-amine in the diluted solution using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the solubility in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the qualitative and quantitative solubility determination protocols.

G cluster_qualitative Qualitative Solubility Assessment A Weigh Compound B Add Solvent A->B C Vortex B->C D Visual Inspection C->D E Record Observation D->E

Caption: Workflow for Qualitative Solubility Assessment.

G cluster_quantitative Quantitative Solubility Determination A Add Excess Compound to Solvent B Equilibrate on Shaker A->B C Filter Supernatant B->C D Dilute Sample C->D E Analyze Concentration (UV-Vis/HPLC) D->E F Calculate Solubility E->F

Caption: Workflow for Quantitative Solubility Determination.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of 1-(1,2-Oxazol-5-yl)propan-2-amine in Various Solvents at 25 °C

Solvent Qualitative Solubility Quantitative Solubility (mg/mL) Quantitative Solubility (mol/L)
Watere.g., Partially Soluble
Methanole.g., Soluble
Ethanole.g., Soluble
Acetonitrilee.g., Soluble
DMSOe.g., Very Soluble
Dichloromethanee.g., Partially Soluble
Ethyl Acetatee.g., Sparingly Soluble
Toluenee.g., Insoluble
Hexanee.g., Insoluble

Interpretation of Results:

The quantitative solubility data will provide a precise measure of the compound's solubility in each solvent, allowing for informed decisions in process development and formulation. For instance, high solubility in a particular solvent may indicate its suitability for a reaction medium, while knowledge of aqueous solubility is critical for assessing potential oral bioavailability.

Safety and Handling Precautions

As with any chemical substance, appropriate safety measures must be taken when handling 1-(1,2-Oxazol-5-yl)propan-2-amine and the solvents used in these protocols.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation : Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

  • Material Safety Data Sheet (MSDS) : Consult the MSDS for 1-(1,2-Oxazol-5-yl)propan-2-amine and all solvents for specific handling and disposal information.

  • Waste Disposal : Dispose of all chemical waste in accordance with institutional and local regulations.

By following the protocols and guidelines outlined in this document, researchers can obtain a comprehensive and reliable solubility profile for 1-(1,2-Oxazol-5-yl)propan-2-amine, a critical step in advancing its potential applications.

References

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents. Scientific guideline. Retrieved from [Link]

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • International Council for Harmonisation. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • International Council for Harmonisation. (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6). Retrieved from [Link]

  • American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Solvent Selection Guides. Retrieved from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. Available at: [Link]

  • Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • University of York. (n.d.). Solvent Selection Guide. Department of Chemistry. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]

  • Solubility of Things. (n.d.). Qualitative and quantitative analysis techniques. Retrieved from [Link]

  • LibreTexts. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Chemistry LibreTexts. Retrieved from [Link]

  • Myers, B. J. (2019, April 9). Common Solvents Used in Organic Chemistry: Table of Properties. Scribd. Retrieved from [Link]

  • University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]

  • Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Sane, R., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Pharmaceutical Research, 31(6), 1489-1497. Available at: [Link]

  • Chem-space. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(4), 234-263. Available at: [Link]

  • Fakhree, M. A. A., et al. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]

  • Slideshare. (2013, February 15). Solubility determination in drug discovery and development. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Crystallization of 1-(1,2-Oxazol-5-yl)propan-2-amine Salts

Introduction: The Critical Role of Crystalline Form 1-(1,2-Oxazol-5-yl)propan-2-amine is a primary amine and a key structural motif in pharmaceutical development. As with many active pharmaceutical ingredients (APIs), it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystalline Form

1-(1,2-Oxazol-5-yl)propan-2-amine is a primary amine and a key structural motif in pharmaceutical development. As with many active pharmaceutical ingredients (APIs), its free base form may exhibit suboptimal physicochemical properties, such as poor solubility, hygroscopicity, or limited stability, which can hinder formulation and clinical efficacy.[1][2] The formation of salts by reacting the basic amine group with an acid is a fundamental and highly effective strategy to modulate these properties.[3][4] An estimated 50% of all drug molecules are administered as salts, underscoring the importance of this approach in drug development.[3][5]

However, simply forming a salt is not the endpoint. The solid-state form of that salt is paramount. Crystallization is the critical manufacturing step that defines the API's solid-state properties, ensuring purity, stability, and consistent performance.[6] A well-designed crystallization process can yield a specific polymorph with desired characteristics, improve impurity profiles, and provide a robust, reproducible particle form essential for downstream processing and formulation.[7][8]

This guide provides a detailed framework and actionable protocols for the salt screening and crystallization of 1-(1,2-Oxazol-5-yl)propan-2-amine. It is designed for researchers and drug development professionals to navigate the complexities of solid-form selection and optimization.

Section 1: Foundational Strategy - Salt Screening and Selection

The objective of salt screening is to identify a salt form with the optimal balance of properties for development.[3] This involves reacting the API with a library of pharmaceutically acceptable counter-ions and assessing the resulting solid forms. A rational, rather than exhaustive, approach is often most efficient.[9]

The pKa Rule: A Guiding Principle

For efficient proton transfer and stable salt formation, a significant difference between the pKa of the protonated base (the API) and the pKa of the acid (the counter-ion) is recommended. A commonly accepted guideline is a ΔpKa (pKa of protonated base - pKa of acid) of ≥ 3.[9] This rule significantly increases the probability of forming a true salt rather than a cocrystal.

Counter-Ion Selection

The choice of counter-ions should be guided by regulatory acceptance, desired property modifications, and the pKa of the API. An initial screen should include a diverse set of acids to probe a wide range of potential properties.

Table 1: Representative Pharmaceutically Acceptable Counter-ions for Initial Screening

Counter-ion Acid Type Typical Application Notes
Hydrochloride Strong Mineral Acid Often forms stable, crystalline salts. Can be hygroscopic.
Sulfate Strong Mineral Acid Divalent, can alter stoichiometry and crystal packing.
Mesylate Strong Organic Acid Good crystal former, often less hygroscopic than HCl.
Maleate Dicarboxylic Acid Can improve solubility; potential for geometric isomerism.
Fumarate Dicarboxylic Acid Often forms highly stable, less soluble crystalline salts.
Tartrate Hydroxy Acid Chiral; can be used for chiral resolution.
Citrate Tricarboxylic Acid Can significantly enhance aqueous solubility.

| Succinate | Dicarboxylic Acid | Generally well-tolerated and good crystal former. |

Salt Screening Workflow

A systematic, tiered approach ensures that resources are focused on the most promising candidates. This "cascade approach" involves subjecting all initial hits to a basic set of tests and only advancing the top performers to more rigorous characterization.[1]

Salt_Screening_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Secondary Characterization cluster_2 Phase 3: Lead Candidate Selection API API Free Base (1-(1,2-Oxazol-5-yl)propan-2-amine) Screen React with 10-20 Counter-ions in 2-3 Solvent Systems API->Screen Isolate Isolate Solids (Filtration/Evaporation) Screen->Isolate Confirm Confirm Salt Formation & Crystallinity (PXRD, TGA/DSC) Isolate->Confirm Select Select 3-5 Promising Crystalline Salts Confirm->Select Advance Top Candidates Solubility Aqueous Solubility & Dissolution Rate Select->Solubility Hygro Hygroscopicity (DVS) Select->Hygro Stability Short-Term Stability (Temp/Humidity) Select->Stability Lead Select 1-2 Lead Salt Candidates Stability->Lead Advance Best Profile Poly Polymorph Screen Lead->Poly Scale Crystallization Process Optimization Lead->Scale Final Select Final Salt Form for Development Poly->Final Scale->Final Cooling_Crystallization Start Start: Salt of API Step1 1. Add solvent and heat (e.g., 60°C) until complete dissolution. Start->Step1 Step2 2. Filter the hot solution to remove any particulate matter. Step1->Step2 Step3 3. Cool solution slowly (e.g., 10-20°C/hour) to desired temperature (e.g., 5°C). Step2->Step3 Step4 4. Age the resulting slurry for 2-4 hours to allow crystal growth. Step3->Step4 Step5 5. Isolate crystals by filtration. Step4->Step5 Step6 6. Wash crystals with a small amount of cold solvent. Step5->Step6 Step7 7. Dry crystals under vacuum. Step6->Step7 End End: Purified Crystalline Salt Step7->End

Caption: Workflow for a typical cooling crystallization experiment.

Detailed Steps:

  • Dissolution: In a jacketed reactor vessel, charge the crude salt of 1-(1,2-Oxazol-5-yl)propan-2-amine and the selected solvent (e.g., isopropanol). Heat the mixture with stirring (e.g., to 60-70°C) until all solids are completely dissolved. Visual confirmation of a clear solution is critical.

  • Hot Filtration (Optional but Recommended): If any insoluble matter is present, filter the hot solution through a pre-heated filter to prevent premature crystallization.

  • Controlled Cooling: Program the reactor to cool the solution at a slow, linear rate (e.g., 15°C/hour). Causality: A slow cooling rate minimizes the level of supersaturation, promoting controlled crystal growth on a smaller number of nuclei, which typically results in larger, more uniform crystals with higher purity. [10]4. Seeding (Optional): Once the solution has cooled into the metastable zone (the region of supersaturation where spontaneous nucleation is slow), a small quantity of seed crystals of the desired polymorph can be added to ensure the correct form crystallizes.

  • Aging: Once the final temperature is reached (e.g., 5°C), hold the slurry with gentle agitation for several hours. Causality: Aging allows the system to reach equilibrium and can improve yield and particle properties through Ostwald ripening.

  • Isolation & Washing: Isolate the crystals via filtration. Wash the filter cake with a minimal amount of cold solvent to remove residual mother liquor without significantly dissolving the product.

  • Drying: Dry the isolated crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3.2: Anti-Solvent Crystallization

This method is ideal for compounds that are highly soluble in one solvent and poorly soluble in another miscible solvent (the anti-solvent). [11][12]Crystallization is induced by adding the anti-solvent to a solution of the API, which reduces the solubility of the salt and creates supersaturation. [13]

Anti_Solvent_Crystallization Start Start: Salt of API Step1 1. Dissolve the salt in a minimum amount of 'good' solvent (e.g., ethanol). Start->Step1 Step2 2. Add the 'anti-solvent' (e.g., heptane) slowly over 1-2 hours with stirring. Step1->Step2 Step3 3. Observe for onset of nucleation (cloud point). Step2->Step3 Step4 4. Age the resulting slurry for 2-4 hours. Step3->Step4 Step5 5. Isolate, wash, and dry crystals as per Protocol 3.1. Step4->Step5 End End: Purified Crystalline Salt Step5->End

Caption: Workflow for a typical anti-solvent crystallization experiment.

Detailed Steps:

  • Dissolution: Dissolve the salt of 1-(1,2-Oxazol-5-yl)propan-2-amine in a suitable 'good' solvent (e.g., ethanol, methanol) at a controlled temperature (e.g., 25°C).

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., heptane, ethyl acetate) to the stirred solution. Causality: The rate of addition is a critical parameter. Slow addition helps maintain a low level of supersaturation, which is favorable for crystal growth over nucleation. Rapid addition can cause the material to "crash out" as a fine, potentially amorphous or poorly crystalline solid. [13]3. Aging & Isolation: Once the desired amount of anti-solvent has been added, age the slurry for several hours to maximize yield and allow for crystal maturation. Isolate, wash (with a solvent/anti-solvent mixture), and dry the product as previously described.

Protocol 3.3: Vapor Diffusion Crystallization

This technique is excellent for small-scale screening (milligram quantities) to quickly survey different solvent systems and identify conditions that yield high-quality single crystals for structural analysis. [14][15] Detailed Steps:

  • Preparation: Dissolve a small amount (2-5 mg) of the salt in a good solvent (e.g., 100 µL of methanol) in a small, open vial (the "inner vial").

  • Setup: Place this inner vial inside a larger, sealable container (e.g., a screw-cap jar). Add a larger volume (e.g., 2 mL) of a volatile anti-solvent (e.g., diethyl ether) to the bottom of the larger container, ensuring the liquid levels do not touch. [16]3. Equilibration: Seal the larger container. Causality: The more volatile anti-solvent will slowly diffuse through the vapor phase into the solution in the inner vial. This gradual change in solvent composition slowly decreases the salt's solubility, gently inducing crystallization over hours or days. [15][16]4. Observation: Leave the setup undisturbed and monitor for crystal formation.

Section 4: Solid-State Characterization

After crystallization, it is essential to characterize the solid form to confirm its identity, purity, and physical properties. [17][18]

  • Powder X-ray Diffraction (PXRD): The primary technique to determine the crystallinity and polymorphic form of the material. A sharp, well-defined diffraction pattern indicates a crystalline solid, while a broad halo is characteristic of an amorphous material.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can identify melting points, solid-state transitions, and assess thermal stability. [7]Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, which is useful for identifying solvates or hydrates.

  • Nuclear Magnetic Resonance (NMR): Confirms the chemical structure and the stoichiometric ratio of the API to the counter-ion in the salt.

  • Dynamic Vapor Sorption (DVS): Measures the hygroscopicity of the salt by exposing it to varying levels of relative humidity.

Section 5: Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Crystallization

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Solution is undersaturated; incorrect solvent choice; API is too soluble. Concentrate the solution by evaporating some solvent; cool to a lower temperature; try a different solvent or add an anti-solvent.
Oiling Out Cooling rate is too fast; concentration is too high; solution was cooled below the material's eutectic melting point. Slow the cooling rate; dilute the solution; begin cooling from a lower starting temperature.
Fine, Needle-like Crystals High degree of supersaturation; rapid nucleation. Slow the cooling or anti-solvent addition rate; use a less polar solvent; introduce seed crystals.
Poor Yield Salt is too soluble in the cold mother liquor; insufficient aging time. Cool to a lower final temperature; add an anti-solvent at the end of the cooling process; increase the aging time.

| Inconsistent Polymorph | Uncontrolled nucleation; presence of impurities; different solvent environments. | Implement a seeding protocol with the desired polymorph; ensure high purity of starting materials; maintain strict control over all process parameters. |

References

  • Giron, D. CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals.
  • Guide for crystallization.
  • Forming oxalte salts of amines. Sciencemadness.org.
  • Aitipamula, S. et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design.
  • Characterisation of salts of drug substances. ResearchGate.
  • Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific.
  • Jones, A. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Bari, S. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Crystallization process: how does crystallization work. MIRAI Intex. (2024).
  • Kumar, L. Salt Selection in Drug Development. Pharmaceutical Technology.
  • Growing Crystals. MIT.
  • Wosyka, R. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review.
  • Crystallisation in pharmaceutical processes. BIA. (2022).
  • Shayan, M. et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... PMC.
  • Physiochemical assessment of pharmaceutical salt forms. (2024).
  • Salt Screening and Selection. ResearchGate.
  • An evaluation of salt screening methodologies. PubMed. (2015).
  • How to salt screen using the Crystal 16. (2023).
  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019).
  • Pharmaceutical Crystallization in drug development. Syrris.
  • Cooling/Freezing Crystallization. Myande.
  • The Cooling Crystallization Process. Cool Separations.
  • Determining Which Solvent to Use. Chemistry LibreTexts. (2022).
  • How to choose a solvent for crystallization of an organic compound. Quora. (2018).
  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry.
  • Antisolvent Crystallization. RM@Schools.
  • Using AntiSolvent for Crystallization. Mettler Toledo.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(1,2-Oxazol-5-yl)propan-2-amine

Welcome to the technical support resource for the purification of 1-(1,2-Oxazol-5-yl)propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and pra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 1-(1,2-Oxazol-5-yl)propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the isolation and purification of this key synthetic intermediate. Our focus is on explaining the causality behind experimental choices to empower you to resolve issues of purity and yield effectively.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities that can arise during the synthesis.

Q1: What are the most common sources and types of impurities I should expect in my crude 1-(1,2-Oxazol-5-yl)propan-2-amine preparation?

The impurity profile of your final compound is a direct reflection of the synthetic route and work-up procedures employed. Impurities typically originate from four main sources:

  • Unreacted Starting Materials: Incomplete conversion is a common issue. Depending on your specific synthesis, this could include precursors to the oxazole ring or the aminopropane side chain.

  • Reaction By-products: The formation of the oxazole ring, often through methods like the Robinson-Gabriel or van Leusen synthesis, can generate side products.[1][2] These may include incompletely cyclized intermediates, isomers, or products from alternative reaction pathways. The choice of cyclodehydrating agent, for instance, can significantly influence the formation of by-products.[1]

  • Reagents and Solvents: Residual solvents from the reaction or extraction steps are common. Reagents used in excess, such as bases or acids, and their corresponding salts formed during work-up can also contaminate the product.

  • Degradation Products: The target compound, being a primary amine, can be susceptible to oxidation or other degradation pathways if not handled under appropriate conditions (e.g., exposure to air, light, or extreme temperatures for prolonged periods).

Diagram: Mapping Potential Impurity Sources The following workflow illustrates the key stages in a typical synthesis where impurities are introduced.

G cluster_0 Synthesis Stage cluster_1 Work-up & Isolation Stage cluster_2 Purification Stage SM Starting Materials (e.g., α-acylamino ketone) Reaction Oxazole Formation (Cyclodehydration) SM->Reaction Reagents Reagents (e.g., POCl₃, H₂SO₄) Reagents->Reaction imp3 Residual Reagents & Salts Reagents->imp3 Solvents_R Reaction Solvents Solvents_R->Reaction imp4 Residual Solvents Solvents_R->imp4 Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup imp2 Side-Reaction Products (e.g., isomers) Reaction->imp2 Crude Crude Product (Free Base or Salt) Workup->Crude Solvents_W Extraction Solvents Solvents_W->Crude Solvents_W->imp4 Purification Purification (Chromatography, Recrystallization) Crude->Purification imp5 Degradation Products Crude->imp5 Final Final Product Purification->Final imp1 Unreacted Starting Materials imp1->Crude imp2->Crude imp3->Crude imp4->Crude imp5->Final

Caption: Sources of impurities during synthesis and purification.

Section 2: Analytical Methods for Purity Assessment

Accurate assessment of purity is critical before, during, and after purification. Choosing the right analytical technique is key to identifying and quantifying impurities.[3]

Q2: Which analytical techniques are best for evaluating the purity of my 1-(1,2-Oxazol-5-yl)propan-2-amine samples?

A multi-pronged analytical approach is recommended for a comprehensive purity assessment. No single technique tells the whole story. The most effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Advantages Disadvantages Primary Application
HPLC (UV-Vis) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Versatile for non-volatile compounds, high resolution, well-established for purity assays.Can be blind to impurities that lack a UV chromophore.Quantitative purity determination of the main compound and related substances.
GC-MS Separation of volatile compounds based on partitioning between a gas mobile phase and a stationary phase, followed by mass analysis.Excellent for identifying and quantifying volatile impurities; high sensitivity.[4]Requires the analyte to be volatile and thermally stable; derivatization may be needed for amines.[4]Identification of residual solvents and volatile by-products.
¹H and ¹³C NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.Provides unambiguous structure confirmation; can quantify impurities if internal standards are used; reveals structurally similar impurities.Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.Structural verification of the target compound and identification of major impurities.
Experimental Protocol: General Purpose HPLC Method

This reverse-phase HPLC method is a robust starting point for assessing the purity of 1-(1,2-Oxazol-5-yl)propan-2-amine and related non-volatile impurities.

  • Instrumentation: HPLC with UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5]

Section 3: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter and provides actionable solutions grounded in chemical principles.

Q3: My final product is a persistent oil and fails to crystallize. How can I effectively purify it?

Causality: The failure to crystallize is often due to impurities, such as residual solvents or structurally similar by-products, that disrupt the formation of a uniform crystal lattice. The free base form of many amines also has a lower melting point and can be oily at room temperature.

Solution Pathway:

  • Salt Formation (Primary Recommendation): Converting the basic amine to an acid addition salt is the most robust method to induce crystallization. The resulting ionic salt has a much higher melting point, is typically more stable, and exhibits different solubility properties than the free base, which aids in purification by recrystallization. The hydrochloride (HCl) salt is most common.

  • Column Chromatography (Alternative): If salt formation is problematic or if impurities co-crystallize, column chromatography is the next logical step.

    • Challenge: Primary amines can streak or bind irreversibly to the acidic silica gel surface, leading to poor separation and low recovery.

    • Solution: Deactivate the silica gel by using an eluent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic silanol groups, preventing strong adsorption of the basic amine.

Experimental Protocol: Conversion to Hydrochloride Salt and Recrystallization
  • Dissolution: Dissolve the crude oily product (1.0 eq) in a minimum amount of a suitable solvent, such as anhydrous diethyl ether, ethyl acetate, or methanol.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise with stirring. Monitor the pH with moist litmus paper or a pH meter until the solution is acidic.

  • Precipitation: The hydrochloride salt will typically precipitate as a white or off-white solid. If precipitation is slow, cool the mixture in an ice bath and gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove residual solvent and soluble impurities.

  • Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent in which it has high solubility (e.g., ethanol, methanol, or isopropanol). If the solution is colored, you may add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under high vacuum.

Q4: My NMR spectrum clearly shows signals from unreacted starting materials. What is the most efficient way to remove them?

Causality: This indicates an incomplete reaction. The removal strategy depends on the chemical properties (specifically, the acidity or basicity) of the starting materials relative to your amine product.

Solution Pathway:

  • Liquid-Liquid Extraction (Acid/Base Wash): This is the most efficient method if there is a significant pKa difference between your product and the impurity.

    • Scenario 1 (Acidic Starting Material): Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer, while your basic amine product remains in the organic layer.

    • Scenario 2 (Neutral Starting Material): Dissolve the crude product in an organic solvent. Wash with an acidic aqueous solution (e.g., 1 M HCl). Your basic amine product will be protonated and move into the aqueous layer. The neutral impurity will remain in the organic layer, which can be discarded. The aqueous layer is then basified (e.g., with 6 M NaOH) to pH >12, and the free base amine is re-extracted into a fresh organic solvent.

  • Column Chromatography: If the starting materials are neutral and have similar polarity to the product, chromatography is necessary. Use the amine-deactivated method described in Q3.

Diagram: Purification Troubleshooting Workflow

G start Assess Crude Product (TLC, HPLC, NMR) q1 Is the product an oil? start->q1 q2 Are starting materials present? q1->q2 No ans1_yes Form Hydrochloride Salt & Recrystallize q1->ans1_yes Yes q3 Are there unknown by-products? q2->q3 No ans2_yes Perform Acid/Base Liquid-Liquid Extraction q2->ans2_yes Yes ans3_yes Identify with LC-MS. Purify via Chromatography or Preparative HPLC. q3->ans3_yes Yes ans4 Final Purity Check (HPLC, NMR) q3->ans4 No ans1_yes->q2 ans1_no Proceed to next check ans2_yes->q3 ans2_no Proceed to next check ans3_yes->ans4

Caption: Decision workflow for purifying the target compound.

Section 4: Frequently Asked Questions (FAQs)

Q5: My purified product is slightly yellow. How can I decolorize it?

A yellow tint often indicates the presence of minor, highly conjugated or oxidized impurities. The most common method for removal is treatment with activated charcoal during recrystallization. Add a very small amount (1-2% by weight) of activated charcoal to the hot solution of your compound before the filtration step. The charcoal adsorbs the colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly to avoid significant yield loss.

Q6: Why is my recovery from silica gel chromatography so low?

Low recovery of amines from silica gel is almost always due to strong, irreversible adsorption to the acidic silanol (Si-OH) groups on the silica surface. As detailed in Q3, this can be prevented by:

  • Adding 0.5-1% triethylamine or a similar volatile base to your eluent system.

  • Using commercially available deactivated silica gel (e.g., base-deactivated or end-capped).

Q7: How should I store my final, high-purity 1-(1,2-Oxazol-5-yl)propan-2-amine?

Primary amines can be sensitive to atmospheric carbon dioxide and oxygen. For long-term stability, it is best to store the compound as its hydrochloride salt. Keep it in a tightly sealed vial, preferably under an inert atmosphere (nitrogen or argon), protected from light, and stored in a cool, dry place.

References

  • BenchChem. (2025). Common side reactions in the synthesis of oxazoles and how to avoid them.
  • Analytical Methods. (n.d.).
  • Slideshare. (n.d.). Oxazole.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • ResearchGate. (2025). Synthesis and Reactions of Oxazoles.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one.
  • Asian Journal of Research in Chemistry. (n.d.).

Sources

Optimization

Resolving pH stability issues with 1-(1,2-Oxazol-5-yl)propan-2-amine

Topic: Resolving pH Stability Issues with 1-(1,2-Oxazol-5-yl)propan-2-amine Introduction: The Isoxazole-Amine Paradox Status: Active Issue Compound: 1-(1,2-Oxazol-5-yl)propan-2-amine Core Conflict: This molecule presents...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving pH Stability Issues with 1-(1,2-Oxazol-5-yl)propan-2-amine

Introduction: The Isoxazole-Amine Paradox

Status: Active Issue Compound: 1-(1,2-Oxazol-5-yl)propan-2-amine Core Conflict: This molecule presents a classic "chemical contradiction" that leads to low yields and purity issues if treated with standard amine protocols.

  • The Amine Requirement: To extract or manipulate the primary amine (propan-2-amine chain), researchers typically employ high pH (pH > 11) to generate the neutral "free base" form.

  • The Isoxazole Vulnerability: The 1,2-oxazole ring, particularly when unsubstituted at the C3 position, is base-labile . Exposure to strong bases (NaOH, KOH) triggers a rapid ring-opening sequence (Kemp elimination-like mechanism), destroying the compound.

This guide provides the protocols necessary to navigate this stability window, ensuring you isolate the intact heterocycle.

Module 1: The Stability Profile (Mechanism of Failure)

Understanding why the molecule degrades is the first step to preventing it. The primary failure mode is Base-Catalyzed Ring Scission .

The Mechanism

The C3-proton of the isoxazole ring is weakly acidic (


 ~20-25 in DMSO, but kinetically accessible in aqueous base).
  • Deprotonation: Strong bases remove the proton at the C3 position.

  • Ring Collapse: The resulting carbanion triggers the cleavage of the weak N-O bond.

  • Irreversible Degradation: The ring opens to form a

    
    -ketonitrile or enaminoketone derivative, which is pharmacologically inactive and distinct by LC-MS (often same mass or +H2O, but different retention time and UV spectrum).
    
Visualizing the Stability Window

StabilityLandscape cluster_0 Degradation Pathway Acid Acidic (pH < 4) Stable Salt Form Neutral Neutral (pH 4-8) Stable Zone Acid->Neutral Safe MildBase Mild Base (pH 8-9.5) CAUTION: Kinetic Window Neutral->MildBase Brief Exposure Only StrongBase Strong Base (pH > 10) DANGER: Ring Opening MildBase->StrongBase Rapid Degradation Isoxazole Intact Isoxazole Anion C3-Carbanion Isoxazole->Anion OH- Attack Nitrile β-Ketonitrile (Dead Product) Anion->Nitrile N-O Cleavage

Caption: Figure 1.[1][2] The pH stability landscape of 1,2-oxazoles. The "Green Zone" represents the safe storage and handling range. The "Red Zone" indicates conditions where C3-deprotonation leads to irreversible ring scission.

Module 2: Troubleshooting Extraction & Purification

Standard Protocol Warning: Do NOT use 1M NaOH or KOH for workups. Do NOT use strongly basic ion-exchange resins.

Protocol A: The "Safe-pH" Extraction

Use this method if you must isolate the free base for a subsequent reaction.

Reagents:

  • Saturated Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Dichloromethane (DCM) or 2-MeTHF (preferred for higher solubility).

Step-by-Step:

  • Cooling: Chill the reaction mixture to 0°C. Lower temperature slows the kinetics of ring opening.

  • pH Adjustment: Slowly add saturated

    
     (aq) to adjust pH to 8.5 – 9.0 . Do not exceed pH 9.5.
    
  • Rapid Extraction: Immediately extract with cold DCM (

    
    ).
    
  • Quench: Wash combined organics with Brine to remove residual alkalinity.

  • Dry & Concentrate: Dry over

    
     and concentrate in vacuo at <30°C.
    
Protocol B: Direct Salt Isolation (Recommended)

The most robust method is to avoid the free base entirely by isolating the compound as a stable salt (Hydrochloride or Fumarate).

Step-by-Step:

  • Acidification: If the product is in an organic layer (e.g., from a Boc-deprotection), add 1.1 equivalents of HCl (4M in Dioxane) or Fumaric acid (dissolved in MeOH).

  • Precipitation: The salt often precipitates. If not, add diethyl ether or MTBE to induce crystallization.

  • Filtration: Filter the solid under inert atmosphere.

  • Result: The protonated amine (

    
    ) is acidic, keeping the local environment in the "Green Zone" (pH < 6), ensuring indefinite stability.
    

Module 3: Analytical & Formulation Guidelines

HPLC/LC-MS Method Parameters

Using standard high-pH mobile phases (e.g., 0.1% Ammonium Hydroxide, pH 10.5) can cause on-column degradation, leading to "ghost peaks" or split peaks.

ParameterRecommendationRationale
Mobile Phase A Water + 0.1% Formic Acid or TFAMaintains acidic pH (~2-3), stabilizing the ring.
Mobile Phase B Acetonitrile + 0.1% Formic AcidPrevents pH shifts during gradient.
Column Temp < 40°CHeat accelerates N-O bond cleavage.
Diluent Water:MeCN (1:1) with 0.1% AcidEnsure sample is acidic before injection.
Storage Conditions
  • Form: Store as HCl or Fumarate salt.

  • Temperature: -20°C.

  • Atmosphere: Argon/Nitrogen (Hygiene).

  • Avoid: Solutions in DMSO/DMF stored at room temperature for long periods (these solvents can become basic over time due to amine impurities).

Module 4: Decision Matrix (Workflow)

Follow this logic flow to determine the correct processing path for your experiment.

Workflow Start Crude Reaction Mixture CheckState Is Product Protected (e.g., Boc-amine)? Start->CheckState Protected Yes: Protected CheckState->Protected Unprotected No: Free Amine CheckState->Unprotected Purify1 Standard Silica Column (Safe) Protected->Purify1 CheckpH Check pH Requirements Unprotected->CheckpH Deprotect Acidic Deprotection (HCl/Dioxane or TFA) Purify1->Deprotect IsolateSalt Isolate directly as Salt (Do NOT neutralize) Deprotect->IsolateSalt NeedBase Must have Free Base? CheckpH->NeedBase YesBase Use Protocol A (Cold NaHCO3, pH 8.5) NeedBase->YesBase Yes NoBase Use Protocol B (Acidify & Lyophilize) NeedBase->NoBase No

Caption: Figure 2. Operational decision tree for handling isoxazole-amines. The "Green Path" (Salt Isolation) is the highest reliability route.

Frequently Asked Questions (FAQ)

Q1: I see two peaks in my LC-MS with the same mass but different retention times. What happened? A: This is likely the ring-opened isomer (


-ketonitrile). If you used a basic workup or a high-pH LC method, the isoxazole ring opened. The mass often remains identical (isomerization) or shifts by +18 Da (hydration) depending on the exact pathway. Switch to an acidic HPLC method to confirm.

Q2: Can I use silica gel chromatography? A: Yes, but be careful. Standard silica is slightly acidic, which is good for the ring but causes the amine to streak.

  • Solution: Use "Neutralized Silica" (washed with solvent containing 1% Triethylamine, then rinsed). Do not use high concentrations (>2%) of Triethylamine or Ammonium Hydroxide in the eluent, as this will degrade the compound on the column.

Q3: Why is my yield consistently 50% lower than expected after NaOH extraction? A: The "missing" mass is likely in the aqueous layer as the water-soluble ring-opened degradation product. Isoxazole ring opening creates highly polar species that do not extract well into DCM, giving the illusion of low yield rather than decomposition.

Q4: Is the compound stable to reductive amination? A: Risk High. The N-O bond of isoxazoles is sensitive to catalytic hydrogenation (


, Pd/C) and strong hydride donors. It will cleave to form a 

-amino enone.[3] If you must perform reductive amination, use milder reagents like Sodium Triacetoxyborohydride (

) and avoid metal catalysts.

References

  • Kalgutkar, A. S., et al. (2003).[4] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition.

    • Relevance: Establishes the mechanism of base-catalyzed isoxazole ring opening (C3-deprotonation)
  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development.

    • Relevance: Reviews the general stability profile of isoxazoles and their use as "masked" 1,3-dicarbonyls (implying instability to reduction/base).
  • Wakefield, B. J. (2013). The Chemistry of Organolithium Compounds. Elsevier. (Contextual citation for metallation/deprotonation of isoxazoles). Relevance: Discusses the acidity of the C3-proton in isoxazole rings.
  • BenchChem Technical Guide. (2025). Isoxazole Ring System: Fundamental Reactivity.

    • Relevance: General handling of isoxazole heterocycles.[1][3][5][6][7]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

1-(1,2-Oxazol-5-yl)propan-2-amine proper disposal procedures

[1][2][3][4] Executive Safety Directive Do not treat this compound as generic organic waste. 1-(1,2-Oxazol-5-yl)propan-2-amine (CAS: 473734-62-2) presents a dual-hazard profile: corrosivity derived from its primary amine...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Safety Directive

Do not treat this compound as generic organic waste. 1-(1,2-Oxazol-5-yl)propan-2-amine (CAS: 473734-62-2) presents a dual-hazard profile: corrosivity derived from its primary amine functionality and potential biological activity inherent to the isoxazole pharmacophore.[1][2][3][4]

Improper disposal into acidic waste streams can trigger immediate exothermic neutralization, pressurizing waste containers.[4] Furthermore, the isoxazole ring requires high-temperature incineration to ensure complete thermal destruction of the nitrogen-oxygen bond, preventing the release of toxic NOx species or active pharmaceutical intermediates into the environment.[1][2][3][4]

Chemical Profile & Hazard Identification

Effective disposal requires understanding the molecule's stress points.[2][4] The following data synthesizes structural analysis with standard safety classifications for this chemical class.

PropertySpecificationOperational Implication
Chemical Name 1-(1,2-Oxazol-5-yl)propan-2-amineOfficial shipping/manifest name.
CAS Number 473734-62-2Use for waste profiling.[1][2][4]
Functional Groups Primary Amine (-NH₂), Isoxazole RingAmine: Basic, Corrosive.Isoxazole: Thermally stable but biologically active.[2][3][4]
Physical State Liquid (typically) or Low-Melting SolidHigh viscosity liquids require wide-mouth containers.[1][2][4]
pH (10% aq) > 11.0 (Basic)CRITICAL: Incompatible with Acid Waste streams.[2][4]
GHS Hazards H314 (Skin Corr.[2][4][5] 1B), H302 (Acute Tox)Requires full PPE (Nitrile gloves, face shield).[2][3][4]
Waste Code D002 (Corrosive), P-List (Potential)Check local regulations; treat as toxic organic.[2][3][4]

Pre-Disposal Assessment (The Self-Validating System)

Before moving the vessel to waste storage, perform this 3-point verification to prevent downstream accidents. This is a self-validating system: if any step fails, the waste is not ready for transport.[1][2][4]

  • The pH Check:

    • Action: Wetted pH strip test on the waste stream.[2][4]

    • Validation: Result must be pH > 9 .[2][4]

    • Reasoning: If pH is neutral or acidic, the amine has likely formed a salt.[4] While safer, this changes the solubility profile.[4] If the pH is < 4, you have inadvertently mixed it with acid—STOP .[4] Do not seal the container; monitor for heat generation.[2][4]

  • The Oxidizer Sweep:

    • Action: Verify no peroxides or strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide) are present in the mixture.[2][3][4]

    • Reasoning: Amines + Oxidizers can form unstable N-oxides or hypergolic mixtures.[1][2][4]

  • The Solvent Matrix:

    • Action: Confirm the carrier solvent is compatible with incineration (e.g., Methanol, DMSO, Ethanol).[2][3][4]

    • Reasoning: Halogenated solvents (DCM, Chloroform) require a separate "Halogenated Waste" stream to prevent damage to incinerator scrubbers.[2][3][4]

Disposal Workflow

The following diagram outlines the decision logic for disposing of 1-(1,2-Oxazol-5-yl)propan-2-amine.

DisposalWorkflow Start Waste Generation: 1-(1,2-Oxazol-5-yl)propan-2-amine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Reaction Mix StateCheck->Liquid Liquid Container Packaging: HDPE Drum (Corrosive Resistant) Solid->Container Lab Pack Segregation Segregation Check: Is pH > 9? Liquid->Segregation AcidMix STOP: Potential Exotherm Do not seal. Cool down. Segregation->AcidMix No (Acidic) BaseMix Confirm: Organic Bases Stream Segregation->BaseMix Yes (Basic) AcidMix->BaseMix After Neutralization/Cooling BaseMix->Container Labeling Labeling: 'Hazardous Waste - Corrosive, Toxic' Contains: Isoxazole Amine Container->Labeling Destruction Final Fate: High-Temp Incineration Labeling->Destruction

Figure 1: Decision matrix for the safe segregation and packaging of isoxazole-amine waste streams.

Detailed Operational Protocols

A. Segregation (Critical)[2][4]
  • Stream: Organic Bases (Alkaline) .

  • Incompatibility: NEVER pour this waste into a container holding:

    • Mineral Acids (Sulfuric, Hydrochloric) - Risk of violent boiling/splatter.[1][2][3][4]

    • Acid Chlorides / Anhydrides - Risk of rapid amide formation and heat.[1][2][3][4]

    • Strong Oxidizers - Risk of fire.[1][2][3][4]

B. Packaging[2][4][6]
  • Material: High-Density Polyethylene (HDPE) is preferred.[1][2][4] Glass is acceptable but poses a breakage risk.[2][4] Avoid metal containers if the amine is wet, as it can corrode aluminum and zinc.[4]

  • Venting: If the waste was recently generated from a reaction, use a vented cap for the first 24 hours to ensure no off-gassing pressurizes the vessel.[1][2][4]

C. Spill Response (Emergency)

If 1-(1,2-Oxazol-5-yl)propan-2-amine is spilled:

  • Evacuate the immediate area (amine vapors are respiratory irritants).[2][4]

  • PPE: Don double nitrile gloves, lab coat, and respiratory protection (if aerosolized).[2][4]

  • Absorb: Use an inert absorbent (Vermiculite or Clay).[2][4] Do not use paper towels (high surface area + basic amine = potential spontaneous combustion risk with some amines).[2][4]

  • Neutralize (Optional but recommended): Treat the spill area with a dilute weak acid (e.g., Citric Acid) after the bulk material is removed, then wash with soap and water.[2][3][4]

References

  • PubChem. (n.d.).[2][4][6] Compound Summary: 1-(1,2-oxazol-5-yl)propan-2-amine.[1][2][3][4] National Library of Medicine.[2][4] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][4] Retrieved from [Link]

Sources

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